N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide
Description
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic carboxamide derivative featuring a cyclopentane core substituted with phenyl and 3-acetylphenyl groups. Its molecular formula is C₂₀H₂₁NO₂, with a molecular weight of 307.39 g/mol (calculated from the formula). The compound is used as a screening agent in drug discovery, particularly for studying structure-activity relationships (SAR) in medicinal chemistry .
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15(22)16-8-7-11-18(14-16)21-19(23)20(12-5-6-13-20)17-9-3-2-4-10-17/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDSBWDTSPHHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3-acetylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-carboxyphenyl-1-phenylcyclopentane-1-carboxamide.
Reduction: 3-(1-hydroxyethyl)phenyl-1-phenylcyclopentane-1-carboxamide.
Substitution: 3-nitrophenyl-1-phenylcyclopentane-1-carboxamide.
Scientific Research Applications
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features :
- Cyclopentane backbone : Provides conformational rigidity.
- 3-Acetylphenyl substituent : Introduces an electron-withdrawing acetyl group, influencing electronic properties and hydrogen-bonding capacity.
Synthetic protocols for analogous compounds (e.g., indole-carboxamides) involve coupling carboxylic acid derivatives with amines under standard conditions, followed by purification via column chromatography . Purity is validated using elemental analysis (±0.5% tolerance) and spectroscopic methods (NMR, FT-IR) .
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the cyclopentane core. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-withdrawing groups (e.g., nitro, acetyl, trifluoromethyl) increase polarity and influence binding interactions.
- Halogen substituents (e.g., bromo) add steric bulk and alter pharmacokinetic profiles.
- The trifluoromethyl group in improves lipophilicity, a critical factor in blood-brain barrier penetration.
Core Structure Modifications
Biological Activity
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is synthesized through a reaction between 3-acetylphenylamine and 1-phenylcyclopentanecarboxylic acid, typically using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions. The structural features of this compound, particularly the combination of an aromatic ring and a cyclopentane ring, confer unique chemical properties that may enhance its biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits a dose-dependent response, indicating that higher concentrations lead to increased antimicrobial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
The biological effects of this compound are believed to stem from its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. For instance, its ability to modulate cytokine production suggests it may interact with signaling pathways involved in immune responses .
Study on Antimicrobial Activity
In a recent study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial properties of this compound against multiple pathogens. The study highlighted its potential as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance .
Study on Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory activity of this compound in an animal model of arthritis. The results showed significant reductions in joint swelling and pain scores when treated with this compound compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in joint tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
